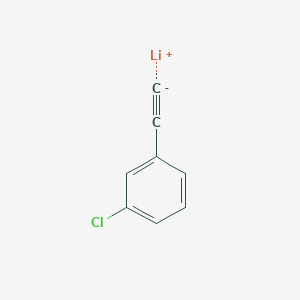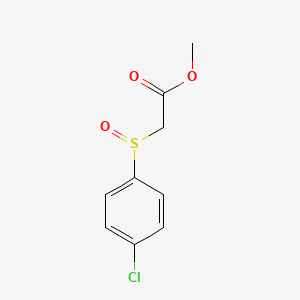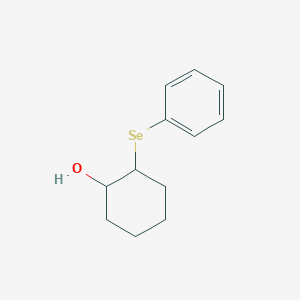
2-(Dimethoxyphosphorylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxyphosphorylmethyl)phenol is an organic compound that features a phenol group substituted with a dimethoxyphosphorylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphorylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a dimethoxyphosphorylmethylating agent. This reaction typically requires a strong base, such as sodium hydride, and is conducted under anhydrous conditions to prevent hydrolysis of the phosphoryl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the reaction of phenol with dimethyl phosphite in the presence of a catalyst. This process is optimized to achieve high yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
2-(Dimethoxyphosphorylmethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, often using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Sodium borohydride is frequently used for reducing quinones to phenols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .
科学研究应用
2-(Dimethoxyphosphorylmethyl)phenol has several applications in scientific research:
作用机制
The mechanism by which 2-(Dimethoxyphosphorylmethyl)phenol exerts its effects involves the interaction of its phenol and phosphoryl groups with various molecular targets. The phenol group can participate in hydrogen bonding and electrophilic aromatic substitution, while the phosphoryl group can mimic phosphate groups in biological systems, influencing enzyme activity and signaling pathways .
相似化合物的比较
Similar Compounds
Phenol: The parent compound, which lacks the dimethoxyphosphorylmethyl group.
1-Naphthol: Another phenolic compound with a different substitution pattern.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para configuration.
Uniqueness
2-(Dimethoxyphosphorylmethyl)phenol is unique due to the presence of the dimethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in phosphorylation-related processes, making it valuable in both research and industrial applications .
属性
CAS 编号 |
68997-87-5 |
|---|---|
分子式 |
C9H13O4P |
分子量 |
216.17 g/mol |
IUPAC 名称 |
2-(dimethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6,10H,7H2,1-2H3 |
InChI 键 |
HAJHQGFBISANDX-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(CC1=CC=CC=C1O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)





![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)



